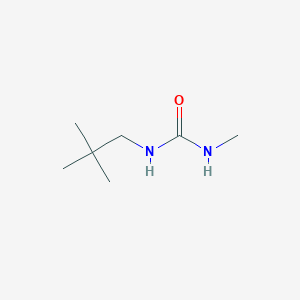
N-(2,2-Dimethylpropyl)-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dimethylpropyl)-N’-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which consists of a carbonyl group attached to two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropyl)-N’-methylurea typically involves the reaction of 2,2-dimethylpropylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-Dimethylpropylamine+Methyl isocyanate→N-(2,2-Dimethylpropyl)-N’-methylurea
Industrial Production Methods
In an industrial setting, the production of N-(2,2-Dimethylpropyl)-N’-methylurea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Dimethylpropyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The urea group can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-(2,2-Dimethylpropyl)-N’-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism by which N-(2,2-Dimethylpropyl)-N’-methylurea exerts its effects involves interactions with specific molecular targets. The urea group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylurea: Similar in structure but lacks the 2,2-dimethylpropyl group.
N-Methylurea: Contains a methyl group but lacks the 2,2-dimethylpropyl group.
N,N-Diethylurea: Contains ethyl groups instead of the 2,2-dimethylpropyl group.
Uniqueness
N-(2,2-Dimethylpropyl)-N’-methylurea is unique due to the presence of the 2,2-dimethylpropyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other urea derivatives.
Propriétés
Numéro CAS |
105150-84-3 |
|---|---|
Formule moléculaire |
C7H16N2O |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-(2,2-dimethylpropyl)-3-methylurea |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)5-9-6(10)8-4/h5H2,1-4H3,(H2,8,9,10) |
Clé InChI |
HUZFOEJFYLKQID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CNC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


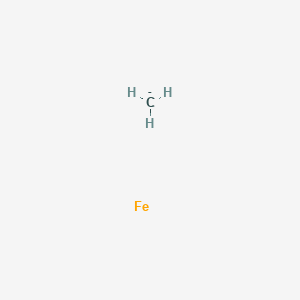
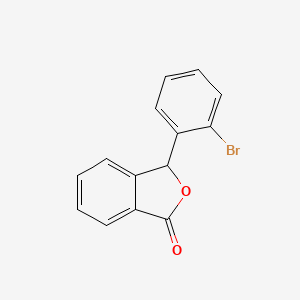
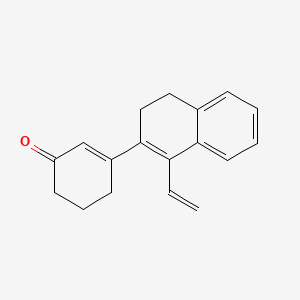
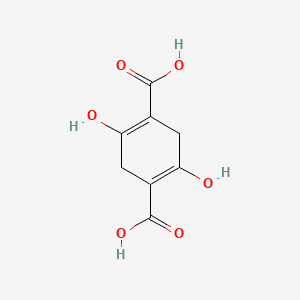
![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
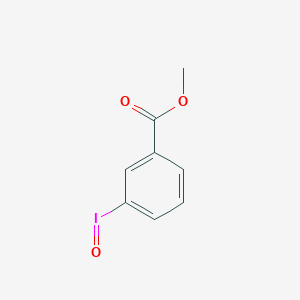
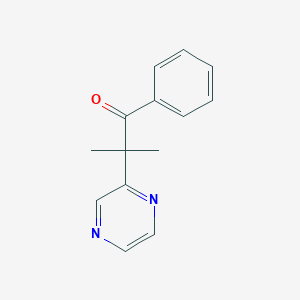
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
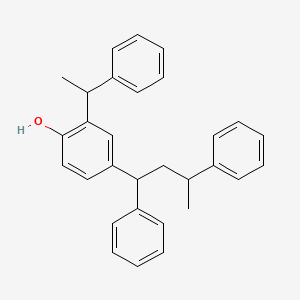

![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
